molecular formula C8H15N3O B1377374 (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1432681-34-9

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No. B1377374
M. Wt: 169.22 g/mol
InChI Key: CBQWQAQDDYPUOV-UHFFFAOYSA-N
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Description

The compound “(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Hydrazine-coupled pyrazoles, including “(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine”, have been successfully synthesized. The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine” was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds similar to (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine, have been explored in various studies. For instance, the ambient-temperature synthesis of novel N-pyrazolyl imines via a condensation reaction between pyrazole amines and aldehydes has been reported, highlighting the method's efficiency and the detailed characterization of the resulting compounds (Diana Becerra et al., 2021). This process underscores the versatility of pyrazole derivatives in synthetic chemistry and their potential for further functionalization.

Biological Activities

Pyrazole derivatives have shown significant biological activities, including antimicrobial and anticancer properties. A study by H. Hafez et al. (2016) synthesized a series of pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin (H. Hafez et al., 2016). Another research synthesized pyrazolyl-based anilines demonstrating significant antibacterial and antifungal activity, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Venkateswarlu Banoji et al., 2022).

Optical and Material Science Applications

In material science, pyrazole derivatives have been utilized for their optical properties. A study by Zhen-Ju Jiang et al. (2012) focused on the synthesis and optical properties of novel pyrazole derivatives, which showed varying absorption and emission spectra based on the substituents, indicating their potential use in optical materials and devices (Zhen-Ju Jiang et al., 2012).

Future Directions

The future directions for the research and development of “(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their antileishmanial and antimalarial activities. These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-4-7-6(5-9)8(12-3)11(2)10-7/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQWQAQDDYPUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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